molecular formula C8H12N2O B1651532 2-Methoxy-1-pyridin-4-ylethanamine CAS No. 1270569-51-1

2-Methoxy-1-pyridin-4-ylethanamine

Cat. No. B1651532
CAS RN: 1270569-51-1
M. Wt: 152.19
InChI Key: WPAZIGDNUANDSC-UHFFFAOYSA-N
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Description

This would typically include the compound’s chemical formula, molecular weight, and structural formula. It may also include its appearance (color, state of matter under normal conditions) and any distinctive odors .


Synthesis Analysis

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Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the rate of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .

Scientific Research Applications

Tetranuclear Lanthanide(III) Complexes

The compound 2-methoxy-6-(pyridin-2-ylhydrazonomethyl)phenol, related to 2-Methoxy-1-pyridin-4-ylethanamine, was used to synthesize tetranuclear lanthanide(III) complexes featuring a unique seesaw geometry. These complexes exhibit weak antiferromagnetic coupling, useful for magnetic studies and materials science. Compound 1 displayed isotropic exchange, while Compound 3 showed slow magnetic relaxation at low temperatures, indicating potential applications in quantum computing and magnetic storage devices (Goura et al., 2014).

Catalysis in Suzuki-Miyaura Reaction

A pincer type ONN tridentate Schiff base ligand, synthesized from 4-hydroxy-3-methoxy-benzaldehyde and this compound, was utilized to create Pd(II) complexes. These complexes demonstrated excellent catalytic activity in the Suzuki-Miyaura reaction, a key process in organic synthesis, particularly in forming carbon-carbon bonds, crucial for pharmaceuticals and agrochemicals production (Shukla et al., 2021).

Hemilabile (Imino)pyridine Palladium(II) Complexes

The ligands 2-methoxy-N-(1-(pyridin-2-yl)ethylidene)ethanamine and its analogs were synthesized for developing palladium complexes, demonstrating high catalytic activities in ethylene dimerization. This process is vital in industrial chemistry for producing linear alpha-olefins, essential in manufacturing polymers, detergents, and lubricants (Nyamato et al., 2015).

Synthesis of Carbon-14 Labeled Doxylamine Succinate

Doxylamine succinate, an antihistamine, was labeled with carbon-14 for toxicological studies. The synthesis started from 2-benzoyl pyridine, indirectly involving compounds related to this compound, highlighting its relevance in drug development and pharmacokinetic studies (Rao & Damodaran, 1986).

Anticonvulsant Agents

Novel Schiff bases of 3-aminomethyl pyridine, synthesized through condensation with substituted aryl aldehydes/ketones, including derivatives related to this compound, were screened for anticonvulsant activity. Several compounds exhibited significant seizures protection, indicating the potential for developing new anticonvulsant drugs (Pandey & Srivastava, 2011).

Mechanism of Action

This is typically used in the context of bioactive compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

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Future Directions

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properties

IUPAC Name

2-methoxy-1-pyridin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-11-6-8(9)7-2-4-10-5-3-7/h2-5,8H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAZIGDNUANDSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201272230
Record name 4-Pyridinemethanamine, α-(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1270569-51-1
Record name 4-Pyridinemethanamine, α-(methoxymethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1270569-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinemethanamine, α-(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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